Ethyl 3-chloropropionate

Description

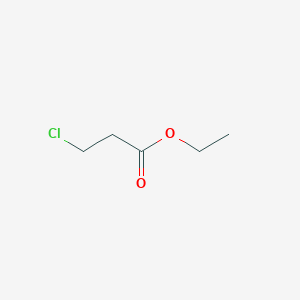

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLGVXACCAZJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060774 | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-71-2 | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-chloropropionate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-chloropropionate is a versatile bifunctional molecule widely utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility stems from the presence of both an ester and a reactive alkyl chloride group, allowing for a variety of chemical transformations. This document provides an in-depth overview of its chemical properties, structure, and key experimental methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl 3-chloropropanoate, is the ethyl ester of 3-chloropropanoic acid.[2] It is a colorless to pale yellow liquid with a characteristic fruity odor.[3] The presence of the chlorine atom on the β-carbon relative to the carbonyl group significantly influences its reactivity, making it a valuable intermediate in synthetic chemistry.

Molecular Structure

The structure of this compound consists of a three-carbon propionate (B1217596) backbone with a chlorine atom attached to the C3 position and an ethyl ester group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | [3][4][5] |

| Molecular Weight | 136.58 g/mol | [4] |

| CAS Number | 623-71-2 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity | [3] |

| Boiling Point | 162-163 °C | [4][6] |

| Density | 1.003 g/mL at 25 °C | [4] |

| Flash Point | 54 °C (130 °F) | [3][4] |

| Refractive Index | 1.424-1.426 (at 20 °C) | [5] |

| Solubility | Limited in water, soluble in organic solvents | [3] |

| SMILES | CCOC(=O)CCCl | [2][4] |

| InChI | 1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | [2] |

Reactivity and Chemical Behavior

This compound's reactivity is dominated by its two functional groups: the ester and the alkyl chloride. This allows for a range of chemical transformations:

-

Nucleophilic Substitution: The chlorine atom is susceptible to displacement by a wide variety of nucleophiles. This reaction is a cornerstone of its utility, enabling the introduction of diverse functional groups at the C3 position.[3]

-

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield 3-chloropropanoic acid and ethanol.[3]

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the formation of different esters.[3]

-

Reduction: The ester functionality can be reduced to an alcohol using standard reducing agents like lithium aluminum hydride.

-

Claisen Condensation: It can participate in Claisen condensations, acting as either the electrophile or the enolate precursor, depending on the reaction conditions.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis via Esterification of 3-Chloropropionic Acid

This is a direct and widely used method for the preparation of this compound.

Caption: Workflow for the synthesis of this compound via esterification.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid and an excess of ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Drying and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Synthesis from Ethyl Acrylate (B77674)

An alternative approach involves the addition of hydrogen chloride to ethyl acrylate. This method can be advantageous due to the availability of the starting materials. A patented method describes the in-situ generation of HCl.[7]

Caption: Workflow for the synthesis of this compound from ethyl acrylate.

Methodology:

-

Reaction Setup: In a reaction vessel under a water bath, dissolve ethyl acrylate in an organic solvent.

-

Reagent Addition: Add anhydrous alcohol and a polymerization inhibitor to the solution and stir to mix evenly.

-

Reaction: Slowly add a lower acyl chloride dropwise to the mixture while maintaining the temperature between 0-30 °C. The reaction is typically carried out for 3-14 hours.[7]

-

Purification: After the reaction is complete, the resulting mixture containing this compound is subjected to distillation under normal or reduced pressure to obtain the purified product.[7]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of molecules, including:

-

Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a precursor for the synthesis of γ-butyrolactones, a structural motif found in numerous biologically active compounds.[8]

-

Agrochemicals: Its reactivity allows for the incorporation of the propionate moiety into pesticides and herbicides.

-

Flavor and Fragrance: Due to its fruity aroma, it can be used in the formulation of food flavorings and fragrances.[3]

-

Organic Synthesis: It serves as a versatile C3 building block in various organic reactions, including alkylations and condensations.[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is also a skin and eye irritant.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry, and well-ventilated area away from sources of ignition.[9] It is incompatible with strong oxidizing agents.[9]

This technical guide provides a foundational understanding of the chemical properties, structure, and synthetic methodologies of this compound, highlighting its significance as a versatile intermediate for researchers, scientists, and professionals in drug development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 623-71-2 [smolecule.com]

- 4. This compound | C5H9ClO2 - BuyersGuideChem [buyersguidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 623-71-2 [chemicalbook.com]

- 7. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]

- 8. This compound|Versatile Chemical Building Block [benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Chloropropionate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-chloropropionate, a key intermediate in the pharmaceutical and fine chemical industries, through the Fischer esterification of 3-chloropropionic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, represents a direct and widely used method for its preparation.[1] This guide will focus on the synthesis of this compound from 3-chloropropionic acid and ethanol, exploring various catalytic systems and reaction conditions.

Reaction Mechanism and Signaling Pathway

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the ester.[2]

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 3-chloropropionate, a crucial intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing accurate physical data and standardized experimental protocols.

Core Physical Properties

This compound, with the chemical formula C₅H₉ClO₂, is a colorless to pale yellow liquid. A summary of its primary physical constants is provided below for quick reference. These values are critical for reaction setup, process scale-up, and safety considerations.

| Physical Property | Value |

| Boiling Point | 162-163 °C |

| Density | 1.003 g/mL at 25 °C |

| Specific Gravity | 1.10 (20/20) |

Table 1: Key Physical Properties of this compound

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-reflux or capillary method is commonly employed.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is then secured in a heating block or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). A thermometer is positioned such that the bulb is level with the sample.

-

Heating: The apparatus is heated gently. Initially, a stream of bubbles will be observed escaping from the capillary tube as the trapped air expands and is expelled.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating should be discontinued.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[1][2][3]

Diagram: Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point using the capillary method.

Density is a measure of mass per unit volume. For liquids, this is typically determined by accurately measuring the mass of a known volume.

Experimental Protocol: Mass-Volume Measurement

-

Mass of Empty Container: The mass of a clean, dry volumetric flask or pycnometer is accurately measured using an analytical balance.

-

Volume Measurement: A precise volume of this compound is added to the container. If using a volumetric flask, the liquid is added until the bottom of the meniscus aligns with the calibration mark.

-

Mass of Filled Container: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[4] For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.[5]

Diagram: Experimental Workflow for Density Determination

Caption: Workflow for determining the density of a liquid.

This guide provides essential physical data and standardized protocols to aid in the safe and effective handling and application of this compound in a laboratory setting. Adherence to these methodologies will ensure the generation of reliable and reproducible results.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Ethyl 3-Chloropropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-chloropropionate (CAS No. 623-71-2), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data provides unambiguous structural confirmation of this compound. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.19 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.76 | Triplet | 2H | Cl-CH₂ -CH₂- |

| 2.79 | Triplet | 2H | Cl-CH₂-CH₂ - |

| 1.28 | Triplet | 3H | -O-CH₂-CH₃ |

Data sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows five signals, one for each carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C =O |

| 61.3 | -O-C H₂-CH₃ |

| 40.8 | Cl-C H₂-CH₂- |

| 38.1 | Cl-CH₂-C H₂- |

| 14.1 | -O-CH₂-C H₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired as a neat liquid film, displays characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O (Ester) Stretch |

| ~1180 | Strong | C-O (Ester) Stretch |

| ~2980 | Medium | C-H (Alkyl) Stretch |

| ~750 | Medium | C-Cl Stretch |

Data interpreted from the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion and several characteristic fragment ions. The presence of chlorine is indicated by the M+2 isotopic peak for fragments containing a chlorine atom.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 136/138 | Low | [M]⁺ (Molecular Ion) |

| 101 | High | [M - Cl]⁺ |

| 91 | High | [M - OCH₂CH₃]⁺ |

| 63 | Medium | [CH₂CH₂Cl]⁺ |

Data sourced from PubChem and interpreted based on common fragmentation patterns.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.[3] Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.[3]

-

Filtration: Filter the sample as described for ¹H NMR.[4]

-

Instrument Setup and Locking/Shimming: Follow the same procedure as for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film): Place one to two drops of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6]

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the assembled salt plates in the sample holder of the spectrometer.

-

Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (for a volatile liquid): Inject a small amount of this compound into the gas chromatograph (GC) inlet of a GC-MS system, or directly introduce it into the ion source via a heated probe for a standalone MS.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. The sample molecules are bombarded with electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of this compound's structure.

Caption: Workflow of Spectroscopic Techniques for Structural Elucidation.

References

- 1. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Solubility of Ethyl 3-chloropropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl 3-chloropropionate in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a qualitative assessment of its solubility based on available information for the compound and its structural isomers. Furthermore, a detailed experimental protocol for determining liquid-liquid solubility via the widely accepted shake-flask method is presented. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who require an understanding of the solubility characteristics of this compound and a practical framework for its experimental determination.

Introduction

This compound (CAS No. 623-71-2) is a halogenated ester with the chemical formula ClCH₂CH₂COOCH₂CH₃. It serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. An understanding of its solubility behavior is therefore essential for optimizing synthetic routes and ensuring process efficiency and product quality.

Solubility of this compound: A Qualitative Assessment

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a wide range of organic solvents. However, based on general principles of "like dissolves like" and qualitative statements found for the compound and its structural isomers, a general solubility profile can be inferred.

This compound is a polar organic molecule due to the presence of the ester functional group and the chlorine atom. It is expected to be miscible with a wide range of common organic solvents. Information on the structurally similar compounds, ethyl 2-chloropropanoate and methyl 3-chloropropanoate, indicates good solubility or miscibility in polar organic solvents.[1][2][3][4]

Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents

| Solvent | Solute | Qualitative Solubility |

| Ethanol | This compound | Expected to be Miscible |

| Ethyl 2-chloropropanoate | Miscible | |

| Mthis compound | Soluble[1][3] | |

| Diethyl Ether | Ethyl 2-chloropropanoate | Miscible |

| Acetone | Mthis compound | Soluble[1] |

| Dichloromethane | Mthis compound | Soluble[1] |

| Water | This compound | Limited solubility/Insoluble[5] |

| Ethyl 2-chloropropanoate | Sparingly soluble/Insoluble[2][6] |

It is important to note that the information in Table 1 is qualitative and serves as a general guideline. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a substance in a solvent. The following protocol outlines the steps for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, etc.)

-

Glass flasks or vials with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Syringe filters (if not centrifuging)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Volumetric flasks and other standard laboratory glassware

Experimental Procedure

-

Preparation of the System:

-

Accurately weigh a known amount of the organic solvent into a series of flasks.

-

To each flask, add an excess amount of this compound. The presence of a separate phase of the solute is necessary to ensure that the solvent is saturated.

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solvent has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the two phases to separate.

-

To ensure complete separation of the excess solute from the saturated solution, either:

-

Centrifuge the flasks at a controlled temperature.

-

Allow the phases to separate by gravity and carefully draw a sample from the solvent phase using a syringe, followed by filtration through a syringe filter compatible with the solvent.

-

-

-

Sample Preparation and Analysis:

-

Accurately take a known volume or weight of the saturated solvent phase.

-

Dilute the sample with a known amount of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a liquid in an organic solvent.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy Mthis compound | 6001-87-2 [smolecule.com]

- 4. guidechem.com [guidechem.com]

- 5. Buy this compound | 623-71-2 [smolecule.com]

- 6. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 623-71-2 chemical information

An In-depth Technical Guide to Ethyl 3-chloropropionate (CAS 623-71-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 623-71-2) is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis. Possessing both an electrophilic carbon center susceptible to nucleophilic attack and an ester moiety, it serves as a crucial building block for a diverse range of compounds. Its primary applications lie in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Notably, it is a common precursor for the synthesis of β-alanine derivatives, which have shown potential antimicrobial activity, and γ-butyrolactones, a structural motif present in numerous biologically active molecules. This document provides a comprehensive overview of its chemical properties, safety information, and a detailed experimental protocol for a representative nucleophilic substitution reaction.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| IUPAC Name | ethyl 3-chloropropanoate | [1] |

| Synonyms | Ethyl β-chloropropionate, 3-Chloropropionic acid ethyl ester | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 162-163 °C (lit.) | - |

| Density | 1.003 g/mL at 25 °C (lit.) | - |

| Refractive Index | n20/D 1.425 (lit.) | - |

| Flash Point | 49.5 °C (121.1 °F) | - |

| SMILES | CCOC(=O)CCCl | [1] |

| InChIKey | ZCLGVXACCAZJOX-UHFFFAOYSA-N | [1] |

Safety Information

This compound is classified as a flammable liquid and an irritant. Appropriate safety precautions must be observed during handling and storage.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Flame, Exclamation Mark | - |

| Signal Word | Warning | - |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

| Precautionary Statements | P210, P233, P240, P280, P303+P361+P353, P305+P351+P338 | - |

| Personal Protective Equipment | Eyeshields, Gloves, Respirator with appropriate filter | - |

| Storage | Store below +30°C in a well-ventilated place. Keep cool. | - |

Applications in Synthesis

This compound is a valuable starting material due to its reactive chloropropyl group, which is readily displaced by a wide range of nucleophiles.[2] This reactivity allows for the introduction of diverse functionalities, making it a staple in medicinal chemistry and materials science.

Key synthetic applications include:

-

Alkylation Reactions: The chlorine atom serves as a good leaving group in S_N2 reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Synthesis of β-Amino Acids: It is a key precursor to β-alanine and its derivatives. For example, reaction with ammonia (B1221849) yields ethyl 3-aminopropanoate (β-alanine ethyl ester), a non-natural amino acid used in peptide synthesis and as an intermediate for angiotensin-converting enzyme (ACE) inhibitors like enalapril (B1671234) and cilazapril.[3]

-

Preparation of Heterocycles: It is used in the multi-step synthesis of various heterocyclic compounds which are core structures in many pharmaceutical agents.

-

Agrochemicals: It serves as a starting material for the production of certain pesticides and herbicides.[2]

Experimental Protocols

The following section details a representative experimental procedure for the synthesis of Ethyl 3-aminopropanoate (β-Alanine ethyl ester) from this compound via nucleophilic substitution. This reaction highlights the primary reactivity of the substrate.

Synthesis of Ethyl 3-aminopropanoate via Ammonolysis

Objective: To synthesize Ethyl 3-aminopropanoate by the nucleophilic substitution of the chloride in this compound using ammonia.

Reaction Scheme:

Cl-CH₂CH₂-COOEt + 2 NH₃ (excess) → H₂N-CH₂CH₂-COOEt + NH₄Cl

Materials and Equipment:

-

This compound (1.0 eq)

-

Concentrated solution of ammonia in ethanol (B145695) (large excess, e.g., 10-20 eq)

-

High-pressure sealed reaction tube or autoclave

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Standard glassware for filtration and extraction

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a high-pressure reaction tube, add this compound.

-

Addition of Reagent: Cool the tube in an ice bath and add a concentrated solution of ammonia in ethanol in large excess. The use of ethanol as a solvent is crucial to ensure miscibility of the reactants.[4]

-

Reaction Conditions: Securely seal the reaction tube. Heat the mixture to approximately 100°C with vigorous stirring. The reaction is performed under pressure in a sealed tube to prevent the volatile ammonia from escaping.[4][5] Maintain the temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the tube to room temperature and then carefully vent to release any excess pressure.

-

Isolation of Product:

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

-

The resulting residue will contain the desired product, ethyl 3-aminopropanoate, and the by-product, ammonium (B1175870) chloride.

-

Add deionized water to the residue to dissolve the ammonium chloride.

-

Extract the aqueous solution multiple times with diethyl ether to isolate the ethyl 3-aminopropanoate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude ethyl 3-aminopropanoate.

-

Further purification can be achieved by vacuum distillation to obtain the pure product.

-

Visualizations

Experimental Workflow for the Synthesis of Ethyl 3-aminopropanoate

Caption: Workflow for the synthesis of Ethyl 3-aminopropanoate.

Conclusion

This compound is a fundamental building block in modern organic synthesis, offering a reliable pathway to a variety of functionalized molecules. Its well-understood reactivity, particularly in nucleophilic substitution reactions, makes it an asset in the development of pharmaceuticals and other high-value chemicals. Proper handling and adherence to safety protocols are essential due to its flammability and irritant nature. The provided experimental protocol serves as a practical example of its utility in synthesizing valuable amine intermediates.

References

A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of Ethyl 3-Chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloropropionate (ECP) is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its chemical reactivity is dominated by the presence of an ester group and a primary alkyl chloride. This guide provides an in-depth analysis of the nucleophilic substitution reactions at the C-3 position of this compound. It details the underlying mechanisms, influencing factors, and provides specific experimental protocols for key transformations. Quantitative data are systematically tabulated for comparative analysis, and logical workflows are visualized using Graphviz diagrams to offer a comprehensive resource for professionals in chemical research and development.

Introduction to this compound

This compound (CAS No: 623-71-2), also known as ethyl β-chloropropionate, is a colorless to pale yellow liquid with the chemical formula ClCH₂CH₂COOC₂H₅.[2][3] As a primary alkyl halide, the carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making ECP a valuable building block in organic synthesis.[2] The ester functionality can also undergo reactions such as hydrolysis or transesterification, but this guide will focus on the substitution reactions involving the C-Cl bond.[2]

Core Principles of Nucleophilic Substitution at a Primary Carbon

The reactions of this compound with nucleophiles predominantly follow the bimolecular nucleophilic substitution (Sₙ2) mechanism . This is dictated by the structure of the substrate and is influenced by several key factors.

-

Substrate Structure : ECP is a primary alkyl halide (RCH₂X). The electrophilic carbon is relatively unhindered, allowing easy access for nucleophiles. Furthermore, the formation of a primary carbocation, which would be required for an Sₙ1 pathway, is energetically unfavorable.[4][5][6]

-

Nucleophile Strength : The rate of an Sₙ2 reaction is directly proportional to the concentration and strength of the nucleophile.[7][8] Strong, negatively charged nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) react much faster than their weaker, neutral counterparts.

-

Leaving Group Ability : The success of a substitution reaction depends on the ability of the leaving group to depart and stabilize the negative charge it takes with it. The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a weak base and thus a good leaving group.[5][7]

-

Solvent Effects : Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for Sₙ2 reactions.[4][5] They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, preserving its reactivity. Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the nucleophile, reducing its effectiveness.[4][8]

The interplay of these factors is crucial for designing efficient synthetic routes utilizing this compound.

Caption: Logical relationship of factors affecting Sₙ2 reactions.

Key Nucleophilic Substitution Reactions and Data

This compound reacts with a variety of nucleophiles to yield valuable substituted propionates.

Reactions with Nitrogen Nucleophiles

The substitution with nitrogen-based nucleophiles is a common route to synthesize β-amino acids and their derivatives, which are important in medicinal chemistry.[9]

| Nucleophile | Product | Reagents/Conditions | Yield (%) |

| 2-Aminopyridine | Ethyl 3-(pyridin-2-ylamino)propanoate | Trifluoromethanesulfonic acid, Anhydrous ethanol (B145695), 120-160 °C, 16-20 h | 85% |

| Primary Amine (General) | Ethyl 3-(alkylamino)propanoate | Acetone, K₂CO₃, Reflux | Low but pure |

Table 1: Summary of Reactions with Nitrogen Nucleophiles.

Reactions with Carbon Nucleophiles

Cyanide is a powerful carbon nucleophile used to extend the carbon chain by one, producing nitrile compounds that are precursors to carboxylic acids and amines.

| Nucleophile | Product | Reagents/Conditions | Yield (%) |

| Potassium Cyanide (KCN) | Ethyl 3-cyanopropionate | Ethanolic KCN | Not specified |

| Potassium Cyanide (KCN) | Ethyl 2,3-dicyanopropionate | From Ethyl cyanoacetate, paraformaldehyde, KCN, Ethanol | 77% |

| Sodium Cyanide (NaCN) | Ethyl 2,3-dicyanopropionate | From Ethyl cyanoacetate, paraformaldehyde, NaCN, DMSO | >98% purity |

*Note: These syntheses start from ethyl cyanoacetate, but demonstrate the effective use of cyanide as a nucleophile in a related system to form a C-C bond.

Table 2: Summary of Reactions with Carbon Nucleophiles.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides react with ECP to form the corresponding 3-alkoxy and 3-aryloxy propionates.

| Nucleophile | Product | Reagents/Conditions | Yield (%) |

| Ethanol (as nucleophile and solvent) | Ethyl 3-ethoxypropionate | Basic catalyst (e.g., Sodium ethoxide), 0-80 °C, 3 h | High |

| 4-(2-benzyloxyethyl)phenol | Ethyl 3-(4-(2-benzyloxyethyl)phenoxy)propanoate | PPh₃, DIAD, THF | High |

Table 3: Summary of Reactions with Oxygen Nucleophiles.

Reactions with Sulfur Nucleophiles

Thiols, which are generally excellent nucleophiles, can be used to synthesize sulfur-containing compounds.

| Nucleophile | Product | Reagents/Conditions |

| Thiophenol / Alkyl thiols | Ethyl 3-(aryl/alkylthio)propanoate | Base (e.g., Cs₂CO₃), Solvent (e.g., MeCN) |

Table 4: Representative Reaction with Sulfur Nucleophiles.

Detailed Experimental Protocols

Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[10]

-

Reaction Setup : Under a nitrogen atmosphere, combine 2-aminopyridine, ethyl acrylate (B77674) (1 to 2 molar equivalents relative to the amine), anhydrous ethanol (as solvent), and trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate) in a suitable reaction vessel.

-

Reaction : Heat the mixture in an oil bath to a temperature between 120-160 °C.

-

Monitoring : Allow the catalytic reaction to proceed for 16-20 hours.

-

Work-up : After cooling, wash the resulting reaction liquid with an organic solvent (e.g., a mixture of petroleum ether and ethyl acetate).

-

Purification : Concentrate the washed liquid under reduced pressure. The resulting concentrate is then washed again with a second organic solvent and recrystallized to yield white lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate.

-

Yield : 85% with 99% purity (as determined by HPLC).

Protocol: Synthesis of Ethyl 3-Ethoxypropionate[11]

-

Reaction Setup : Add ethanol and a basic catalyst (e.g., sodium metal or sodium ethoxide, ~2% of reactants) to a reactor equipped with a stirrer.

-

Addition of Reactant : While stirring vigorously, slowly add ethyl acrylate to the mixture over 0.5 to 10 hours. Maintain the reaction temperature between 0-80 °C.

-

Reaction Time : After the addition is complete, continue the reaction for an additional 0.5 to 6 hours.

-

Neutralization : Once the reaction is finished, cool the mixture and add a neutralizing agent (e.g., acid) while keeping the temperature below 80 °C.

-

Purification : The product is isolated by rectification (distillation) to remove any volatile starting materials, yielding the final ethyl 3-ethoxypropionate product.

Visualized Mechanisms and Workflows

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 623-71-2 [smolecule.com]

- 3. 3-クロロプロピオン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. rammohancollege.ac.in [rammohancollege.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Hydrolysis of Ethyl 3-Chloropropionate to 3-Chloropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ethyl 3-chloropropionate to 3-chloropropanoic acid, a crucial reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines the fundamental reaction pathways, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

The hydrolysis of this compound is a fundamental organic transformation that converts an ester into its corresponding carboxylic acid and alcohol. 3-Chloropropanoic acid, the product of this reaction, serves as a versatile building block in organic synthesis. The presence of the chloro- functional group at the 3-position allows for further molecular modifications, making it a valuable precursor in the development of novel therapeutic agents and other specialized chemicals.

This guide will explore the two primary methods for this hydrolysis: acid-catalyzed and base-catalyzed (saponification) reactions. Each method offers distinct advantages and is suitable for different experimental conditions and substrate sensitivities.

Reaction Analysis and Signaling Pathways

The hydrolysis of this compound can be effectively achieved under both acidic and basic conditions. The choice of catalyst influences the reaction mechanism and the work-up procedure.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the hydrolysis of this compound is a reversible process. The reaction equilibrium can be shifted towards the products by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. A strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), acts as the nucleophile, directly attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. A final acidification step is required to obtain the free 3-chloropropanoic acid. The generally accepted mechanism for base-catalyzed hydrolysis is the B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and products involved in the hydrolysis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₅H₉ClO₂ | 136.58 | 162-163 | - |

| 3-Chloropropanoic acid | C₃H₅ClO₂ | 108.52 | 204 (decomposes) | 42 |

Experimental Protocols

The following are detailed experimental protocols for the acid- and base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis with Hydrochloric Acid

This protocol is adapted from a general procedure for the synthesis of 3-chloropropanoic acid, which involves the hydrolysis of a nitrile precursor but the workup is relevant.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ligroin

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 10 g) and a significant excess of concentrated hydrochloric acid (e.g., 75 mL).

-

Heat the reaction mixture to 100°C and maintain it at this temperature for 3 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add a small amount of deionized water to dissolve any inorganic salts.

-

Extract the aqueous layer repeatedly with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield a syrupy residue.

-

Cool the residue to induce crystallization.

-

Purify the crude 3-chloropropanoic acid by recrystallization from ligroin.

-

Isolate the purified crystals by filtration and dry under vacuum.

Base-Catalyzed Hydrolysis (Saponification) with Sodium Hydroxide

This protocol is a general procedure for the saponification of esters.

Materials:

-

This compound

-

30% Aqueous Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask equipped with a reflux condenser.

-

Add a 30% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 4 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl ether to remove any unreacted starting material.

-

Acidify the aqueous phase with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the acidified aqueous phase with ethyl ether multiple times.

-

Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 3-chloropropanoic acid.

-

Further purification can be achieved by recrystallization.

Expected Yield: Saponification reactions typically proceed with high yields, often in the range of 90-99%.

Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound and subsequent purification of 3-chloropropanoic acid.

Conclusion

The hydrolysis of this compound to 3-chloropropanoic acid is a robust and versatile reaction that can be achieved through either acid- or base-catalyzed methods. The choice of methodology will depend on the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to successfully implement this important chemical transformation in their work. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 3-chloropropionate (CAS No. 623-71-2), a versatile intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Adherence to rigorous safety protocols is essential when working with this compound to mitigate potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] It is a flammable liquid and vapor that causes skin and serious eye irritation.[1][3][4][5] Inhalation may also lead to respiratory tract irritation.[1][4]

GHS Classification:

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for designing safe experimental and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 623-71-2 | [3][4][8][9] |

| Molecular Formula | C₅H₉ClO₂ | [4][9] |

| Molecular Weight | 136.58 g/mol | [4][5][9] |

| Appearance | Colorless to pale yellow clear liquid | [1][7] |

| Odor | Fruity | [1] |

| Boiling Point | 162-163 °C | [5][9] |

| Flash Point | 49.5 °C (121.1 °F) / 54 °C (130 °F) | [1][5][6][9][10] |

| Density | 1.003 g/mL at 25 °C | [5][9] |

| Refractive Index | n20/D 1.425 | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

Exposure Controls and Personal Protection

To ensure personnel safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8][11] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[3][7]

-

Personal Protective Equipment (PPE) : The selection of appropriate PPE is critical to prevent exposure.

Figure 1. Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

Safe Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[3][12] Do not ingest or inhale vapors.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3][7] Use only non-sparking tools and take precautionary measures against static discharge.[3][7] All equipment used when handling the product must be grounded.[7][13]

-

Storage : Store in a cool, dry, and well-ventilated place.[3][8][11] Keep containers tightly closed when not in use.[3][7] Store in a designated flammables area away from incompatible materials such as strong oxidizing agents.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Figure 2. Decision workflow for first aid response based on exposure route.

-

Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3][8][11]

-

Skin Contact : Immediately take off all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][8] Seek medical attention if irritation develops or persists.[2][3]

-

Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[3][14] If present, remove contact lenses and continue rinsing.[3] Seek immediate medical attention.[3][14]

-

Ingestion : Do NOT induce vomiting.[3][8][12] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8][14] Seek immediate medical attention.[2][3][8]

Accidental Release and Firefighting Measures

-

Accidental Release : In case of a spill, eliminate all ignition sources.[8][13] Evacuate personnel to a safe area.[8][11] Wear appropriate PPE, including respiratory protection.[3][8] Absorb the spill with an inert material (e.g., sand, dry earth) and collect it in a suitable, closed container for disposal.[3][13][15] Use non-sparking tools for cleanup.[3][11]

-

Firefighting : This material is flammable.[6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][8][11][13]

-

Unsuitable Extinguishing Media : Using a solid stream of water may be inefficient as the material may float.[13]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][8][11]

-

Figure 3. Step-by-step workflow for responding to an accidental spill.

Stability and Reactivity

-

Reactivity : No specific reactivity hazards are known under normal conditions.[3]

-

Chemical Stability : The substance is stable under recommended storage conditions.[3]

-

Conditions to Avoid : Avoid exposure to heat, flames, sparks, and other sources of ignition.[3] Prevent vapor accumulation.

-

Incompatible Materials : Keep away from strong oxidizing agents.[3]

-

Hazardous Decomposition Products : Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][12][14]

Toxicological and Ecological Information

-

Toxicological Information : The toxicological properties have not been fully investigated.[3] The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][3][4]

-

Ecological Information : Avoid release into the environment.[3] Due to its limited water solubility, it is not likely to be mobile in the environment.[3]

Experimental Protocols for Hazard Determination

The hazard classifications for chemicals like this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404) : This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][4][9] A defined amount of the substance is applied to the skin of a test animal (typically a rabbit) for a set period.[1][9] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored to determine the level of irritation.[1][9] A tiered testing strategy, often beginning with in vitro methods, is recommended to reduce animal testing.[3][9]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405) : This method assesses the potential for a substance to damage the eye.[8][10][11] A single dose of the substance is applied to the conjunctival sac of one eye in an animal (typically a rabbit), with the other eye serving as a control.[5][8][11] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specified intervals.[8][11] The severity and reversibility of the effects are recorded to classify the substance.[8][10]

-

Flammability (e.g., UN Manual of Tests and Criteria, Part III, Section 32) : The flammability of a liquid is determined by its flash point.[16][17] This is the lowest temperature at which the liquid gives off enough vapor to form an ignitable mixture with air.[16][17][18] Closed-cup test methods are commonly used to determine the flash point for classification and transport regulations.[17]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[3] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3] Do not flush into surface water or sanitary sewer systems.[3]

References

- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 2. uniube.br [uniube.br]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ipt.br [ipt.br]

- 17. shashikallada.com [shashikallada.com]

- 18. stonehousesafety.com [stonehousesafety.com]

An In-depth Technical Guide to Ethyl 3-chloropropionate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloropropionate is a versatile bifunctional molecule widely utilized in organic synthesis as a key building block for pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its role in drug development.

Chemical and Physical Properties

This compound, with the chemical formula C₅H₉ClO₂, is the ethyl ester of 3-chloropropionic acid.[1] It is a colorless liquid with a characteristic odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| CAS Number | 623-71-2 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 162-163 °C | [2] |

| Density | 1.003 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.424-1.426 | [2] |

| Flash Point | 54 °C | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| Linear Formula | ClCH₂CH₂COOC₂H₅ |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the hydrochlorination of ethyl acrylate (B77674) and the Fischer esterification of 3-chloropropionic acid.

Hydrochlorination of Ethyl Acrylate

This method involves the addition of hydrogen chloride to ethyl acrylate. A general laboratory-scale protocol is as follows:

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube.

-

Reagents: Dissolve ethyl acrylate in a suitable organic solvent (e.g., anhydrous ethanol) and add a polymerization inhibitor (e.g., hydroquinone).[3][4]

-

Reaction: Cool the mixture in a water bath to 0-30 °C.[3][4] Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring. Alternatively, a lower acyl chloride can be added dropwise to generate HCl in situ.[3][4]

-

Reaction Time: Continue the reaction for 3-14 hours, monitoring the progress by techniques such as TLC or GC.[3][4]

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to distillation under reduced pressure to isolate the pure this compound.[3][4]

Fischer Esterification of 3-Chloropropionic Acid

This classic method involves the acid-catalyzed esterification of 3-chloropropionic acid with ethanol (B145695).

Experimental Protocol:

-

Reaction Setup: Combine 3-chloropropionic acid and an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5][6]

-

Catalyst: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5][6]

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure.[7][8]

Figure 1: Synthesis workflows for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows four distinct signals.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.28 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.79 | Triplet | 2H | Cl-CH₂-CH₂ -COO- |

| ~3.76 | Triplet | 2H | Cl-CH₂ -CH₂-COO- |

| ~4.19 | Quartet | 2H | -O-CH₂ -CH₃ |

Data sourced from ChemicalBook.[9]

The triplet at ~1.28 ppm corresponds to the methyl protons of the ethyl group, coupled to the adjacent methylene (B1212753) protons. The quartet at ~4.19 ppm is assigned to the methylene protons of the ethyl group, coupled to the methyl protons. The two triplets at ~2.79 ppm and ~3.76 ppm correspond to the two methylene groups of the propionate (B1217596) backbone, which are coupled to each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | -O-CH₂-CH₃ |

| ~38.5 | Cl-CH₂ -CH₂-COO- |

| ~41.2 | Cl-CH₂-CH₂ -COO- |

| ~61.2 | -O-CH₂ -CH₃ |

| ~170.0 | C =O |

Note: Approximate chemical shifts are based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~750 | Medium | C-Cl stretch |

Data sourced from NIST WebBook and ChemicalBook.[10]

The strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl group in the ester functionality.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (M and M+2 peaks in a ~3:1 ratio).

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 136/138 | [M]⁺ (Molecular ion) |

| 101/103 | [M - C₂H₅]⁺ |

| 91 | [M - OCH₂CH₃]⁺ |

| 63/65 | [ClCH₂CH₂]⁺ |

Data sourced from PubChem.[1]

Figure 2: Workflow for the spectroscopic characterization of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by the presence of two functional groups: the ester and the alkyl chloride. This dual reactivity makes it a valuable intermediate in organic synthesis.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 3-position.

-

Ester Group Transformations: The ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or reduction to an alcohol.

Role in the Synthesis of Pharmaceutical Intermediates

This compound is a precursor for the synthesis of various pharmaceutical intermediates. One notable example is its use in the preparation of dichlorodicyanobenzoquinone (DDQ) , a powerful dehydrogenating agent used in the synthesis of steroid hormones and other complex molecules.[3]

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct, detailed synthetic routes from this compound to specific blockbuster drugs are not always publicly disclosed in full detail, its structural motif is incorporated into several important pharmaceuticals. Plausible synthetic pathways can be devised based on its known reactivity. For instance, it can serve as a building block for side chains or core structures in complex APIs. The ability to introduce a three-carbon chain with a reactive handle at one end and a latent carboxylic acid (or its ester equivalent) at the other is synthetically valuable.

Figure 3: Logical relationship of this compound in drug development pathways.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is also an irritant to the skin and eyes.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its straightforward synthesis, well-characterized spectroscopic properties, and predictable reactivity make it an important tool for researchers and drug development professionals. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.

References

- 1. This compound | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. This compound(623-71-2) 1H NMR [m.chemicalbook.com]

- 10. This compound(623-71-2) IR Spectrum [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Ethyl 3-chloropropionate in Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted carboxylic acids. This application note provides a detailed overview and experimental protocols for the use of ethyl 3-chloropropionate as an alkylating agent in the malonic ester synthesis. This specific application is valuable for the synthesis of glutaric acid and its derivatives, which are important intermediates in the development of pharmaceuticals and other fine chemicals.[1]

The core principle of the malonic ester synthesis involves the deprotonation of a malonic ester, typically diethyl malonate, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic carbon, such as the one in this compound, in an SN2 reaction. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final carboxylic acid product.[2]

Chemical Reaction Pathway

The overall transformation using this compound in a malonic ester synthesis proceeds in three main stages: enolate formation, alkylation, and finally hydrolysis and decarboxylation to yield glutaric acid.

Caption: General reaction pathway for the synthesis of glutaric acid using this compound in a malonic ester synthesis.

Experimental Protocols

This section outlines the detailed methodologies for the key steps in the synthesis of glutaric acid from diethyl malonate and this compound.

Protocol 1: Synthesis of Diethyl 2-(3-ethoxycarbonylpropyl)malonate (Alkylation)

This protocol details the alkylation of diethyl malonate with this compound to form the key intermediate.

Materials:

-

Diethyl malonate

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-